

SS-bis-amino-PEG4-NHS ester molecular weight and spacer arm length

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Compound of Interest		
Compound Name:	SS-bis-amino-PEG4-NHS ester	
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A comprehensive guide to the bifunctional crosslinker **SS-bis-amino-PEG4-NHS ester**, this document provides detailed technical information for researchers, scientists, and drug development professionals. The core components of this guide include key quantitative data, detailed experimental protocols for its application in antibody-drug conjugate (ADC) development, and visualizations of relevant chemical structures and biological pathways.

Core Quantitative Data

The properties of **SS-bis-amino-PEG4-NHS ester** are summarized in the table below, providing a quick reference for experimental design.

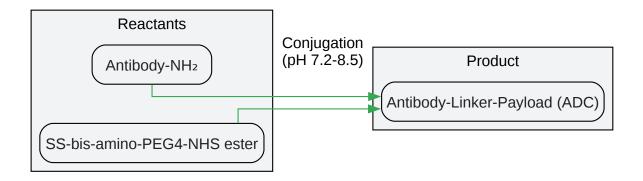
Property	Value	Reference
Molecular Weight	898.99 g/mol	[1][2]
Chemical Formula	C36H58N4O18S2	[2]
Spacer Arm Length (Estimated)	~38.9 Å	
Purity	Typically ≥95%	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO, DMF	
Storage Conditions	Store at -20°C, desiccated	[3]



Note on Spacer Arm Length Estimation: The precise spacer arm length can vary based on the conformation of the molecule. The estimated length is calculated based on the sum of the bond lengths of the atoms in the spacer arm. A typical PEG4 unit has a length of approximately 29 Å. The additional chemical moieties in the **SS-bis-amino-PEG4-NHS ester** contribute to the overall length.

Chemical Structure and Reaction Scheme

The **SS-bis-amino-PEG4-NHS** ester is a homobifunctional crosslinker containing two N-hydroxysuccinimide (NHS) esters and a central disulfide bond within a polyethylene glycol (PEG) spacer. The NHS esters react with primary amines to form stable amide bonds, while the disulfide bond can be cleaved by reducing agents.



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Figure 1: General reaction scheme for antibody-drug conjugation.

Experimental Protocols

The following protocols provide a general framework for the use of **SS-bis-amino-PEG4-NHS ester** in the synthesis of antibody-drug conjugates. Optimization of reaction conditions (e.g., molar ratios, incubation times, and temperature) is recommended for each specific antibody and payload combination.

Protocol 1: Antibody-Linker Conjugation



This protocol describes the conjugation of the **SS-bis-amino-PEG4-NHS ester** to a primary amine-containing antibody.

Materials:

- Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
- SS-bis-amino-PEG4-NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Desalting columns or dialysis equipment
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

- Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer.
- Linker Stock Solution: Immediately before use, dissolve the SS-bis-amino-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
- Conjugation Reaction: Add a 10- to 50-fold molar excess of the linker stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
- Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
- Purification: Remove excess, unreacted linker and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Payload Attachment and ADC Formation



This protocol outlines the attachment of a thiol-containing payload to the linker-modified antibody.

Materials:

- Linker-modified antibody from Protocol 1
- Thiol-containing cytotoxic payload
- Reducing agent (e.g., TCEP)
- Purification system (e.g., size-exclusion chromatography)

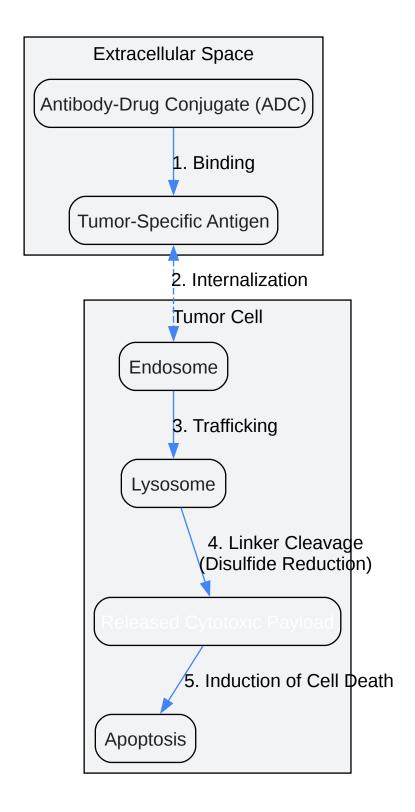
Procedure:

- Reduction of Disulfide Bond (if necessary for payload activation): If the payload requires a
 free thiol for conjugation, it may need to be pre-treated with a reducing agent like TCEP.
- Conjugation to Payload: Add the thiol-containing payload to the purified linker-modified antibody solution. The molar ratio of payload to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).
- Incubation: Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.
- Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or another suitable chromatographic method to remove unconjugated payload and antibody.
- Characterization: Characterize the final ADC for DAR, purity, and aggregation.

Signaling Pathway and Mechanism of Action

The **SS-bis-amino-PEG4-NHS ester** is a cleavable linker designed for the targeted delivery of cytotoxic payloads to cancer cells. The following diagram illustrates the general mechanism of action for an ADC synthesized with this type of linker.





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Figure 2: Mechanism of action of an ADC with a cleavable disulfide linker.

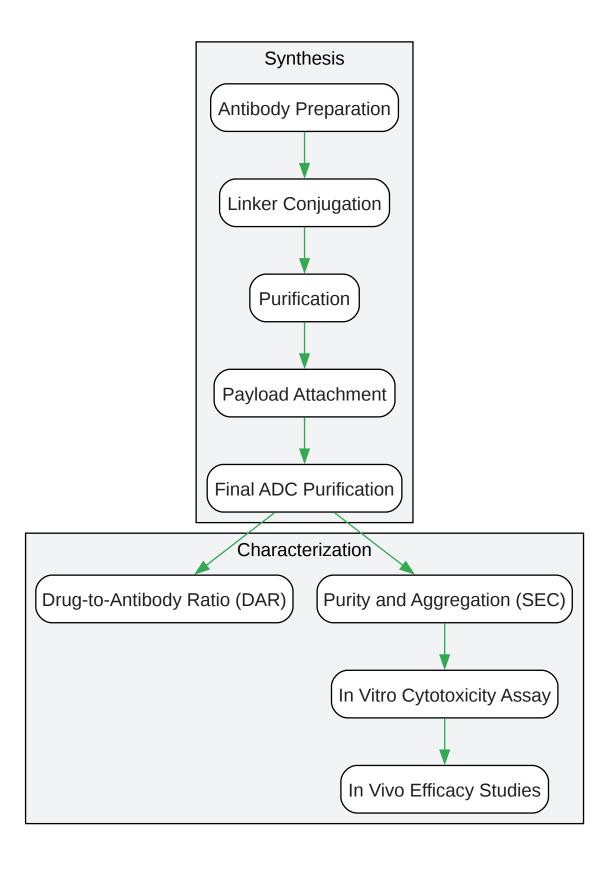


The process begins with the ADC binding to a specific antigen on the surface of a tumor cell. Following binding, the ADC-antigen complex is internalized into the cell through endocytosis. The ADC is then trafficked to the lysosome, where the intracellular reducing environment (e.g., high glutathione concentration) cleaves the disulfide bond in the linker. This releases the cytotoxic payload, which can then exert its therapeutic effect, typically by inducing apoptosis.

Experimental Workflow for ADC Synthesis and Characterization

The following diagram outlines a typical workflow for the synthesis and characterization of an antibody-drug conjugate using **SS-bis-amino-PEG4-NHS ester**.





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Figure 3: Experimental workflow for ADC development.



This workflow highlights the key stages from initial antibody preparation through to in vivo efficacy studies, providing a logical progression for ADC development projects.

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